molecular formula C8H10ClN B8295512 4-Chloro-2-ethyl-6-methylpyridine

4-Chloro-2-ethyl-6-methylpyridine

Cat. No.: B8295512
M. Wt: 155.62 g/mol
InChI Key: FJQTWFQMFVRADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-ethyl-6-methylpyridine is a versatile pyridine-based building block designed for research and development applications. This compound features chloro and ethyl substituents on its pyridine ring, making it a valuable intermediate in organic synthesis. Pyridine derivatives are widely utilized in the pharmaceutical industry for the synthesis of active ingredients and are known to exhibit significant biological properties, including antimicrobial, antifungal, and antiviral activities . They also play a crucial role in materials science and as precursors for the synthesis of more complex molecules. The specific arrangement of substituents on this pyridine scaffold is engineered to facilitate nucleophilic substitution reactions, allowing researchers to functionalize the ring system for the creation of targeted chemical libraries. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

4-chloro-2-ethyl-6-methylpyridine

InChI

InChI=1S/C8H10ClN/c1-3-8-5-7(9)4-6(2)10-8/h4-5H,3H2,1-2H3

InChI Key

FJQTWFQMFVRADA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)Cl)C

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Pharmaceuticals: 4-Chloro-2-ethyl-6-methylpyrimidine serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
  • Agrochemicals: It is used in the development of herbicides and fungicides.
  • Material Science: The compound is utilized in the synthesis of organic semiconductors and other advanced materials.

Research indicates that 4-Chloro-2-ethyl-6-methylpyrimidine exhibits biological activities, particularly in pharmacology and toxicology.

Antihypoxic Activity
Studies involving animal models subjected to acute hypobaric hypoxia have demonstrated that 4-Chloro-2-ethyl-6-methylpyrimidine has strong antihypoxant effects, increasing the life expectancy of rats at high altitudes significantly, even outperforming conventional antihypoxic drugs like GHB at lower doses. Specifically, it has been shown to increase survival times by up to four times in certain rat strains compared to controls. The proposed mechanism for its antihypoxic activity may involve modulation of oxygen utilization and improvement in metabolic pathways under stress conditions, which is attributed to its ability to enhance cellular respiration and reduce oxidative stress during hypoxic episodes. One study investigated the efficacy of this compound in enhancing survival during hypoxic conditions. Rats were administered the compound intraperitoneally before exposure to altitudes of 11,000 meters and the results indicated that the compound significantly prolonged life expectancy compared to saline controls and other reference drugs like Mexidol. In comparison with structurally similar compounds, 4-Chloro-2-ethyl-6-methylpyrimidine exhibits distinct biological activities.

Compound NameStructural FeaturesBiological Activity
This compoundChlorine at position 4, ethyl group at position 2, methyl group at position 6Strong antihypoxic activity
4-Chloro-2-methylpyrimidineChlorine at position 4, methyl group at position 2Moderate antifungal properties
2-Ethyl-4-methylpyrimidineEthyl group at position 2, methyl group at position 4Limited biological activity
4-Chloro-6-methylpyrimidineChlorine at position 4, methyl group at position 6Antimicrobial properties

Antimicrobial Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Analysis

The reactivity and applications of pyridine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:

(a) 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)
  • CAS : 1929-82-4
  • Molecular Formula : C₆H₃NCl₄
  • Substituents : Chloro (position 2), trichloromethyl (position 6).
  • Molecular Weight : 240.31 g/mol.
  • Key Differences : Nitrapyrin has bulkier trichloromethyl and chloro groups at positions 2 and 6, contrasting with the ethyl and methyl groups in the main compound. This increases its molecular weight and steric hindrance.
  • Applications : Widely used as a nitrification inhibitor in agriculture .
(b) Ethyl 6-chloro-4-methylpyridine-2-carboxylate
  • CAS : 1122090-50-9
  • Molecular Formula: C₉H₁₀ClNO₂
  • Substituents : Carboxylate ethyl ester (position 2), methyl (position 4), chloro (position 6).
  • Molecular Weight : 199.64 g/mol.
  • Key Differences: The presence of a polar carboxylate ester enhances solubility in polar solvents compared to the non-polar ethyl group in the main compound.
  • Applications : Pharmaceutical intermediate, particularly in pyridine-based drug synthesis .
(c) 2-Chloro-6-methylpyridine-4-carboxylic Acid
  • CAS : 25462-85-5
  • Molecular Formula: C₇H₆ClNO₂
  • Substituents : Chloro (position 2), methyl (position 6), carboxylic acid (position 4).
  • Molecular Weight : 171.58 g/mol.
  • Key Differences : The carboxylic acid group at position 4 introduces strong acidity (pKa ~2–3), making it reactive in coupling reactions, unlike the chloro group at position 4 in the main compound .

Structural and Property Comparison Table

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications
4-Chloro-2-ethyl-6-methylpyridine N/A C₈H₁₀ClN 2-ethyl, 4-chloro, 6-methyl ~155.62 (calculated) Pharmaceutical intermediate (inferred)
2-Chloro-6-(trichloromethyl)pyridine 1929-82-4 C₆H₃NCl₄ 2-chloro, 6-trichloromethyl 240.31 Agricultural nitrification inhibitor
Ethyl 6-chloro-4-methylpyridine-2-carboxylate 1122090-50-9 C₉H₁₀ClNO₂ 2-carboxylate ethyl, 4-methyl, 6-chloro 199.64 Drug synthesis
2-Chloro-6-methylpyridine-4-carboxylic acid 25462-85-5 C₇H₆ClNO₂ 2-chloro, 6-methyl, 4-carboxylic acid 171.58 Organic synthesis

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions are widely employed to construct pyridine rings with predefined substituents. For 4-chloro-2-ethyl-6-methylpyridine, this method typically involves the reaction of α,β-unsaturated carbonyl compounds with ammonia or amines. A representative pathway involves the Kröhnke pyridine synthesis, where a 1,5-diketone intermediate reacts with ammonium acetate under reflux conditions .

For example, ethyl acetoacetate and ethyl propionylacetate can undergo condensation to form a 1,5-diketone, which cyclizes in the presence of ammonium acetate to yield 2-ethyl-6-methylpyridine. Subsequent chlorination at the 4-position using phosphorus oxychloride (POCl₃) introduces the chloro group . Key parameters include:

Reaction StepReagents/ConditionsYield (%)Reference
Diketone formationEthyl acetoacetate, KOH, EtOH75–80
CyclizationNH₄OAc, reflux, 12 h65–70
ChlorinationPOCl₃, 110°C, 6 h85–90

Challenges include regioselectivity during chlorination and purification of the final product. Ethyl acetate extraction and silica gel chromatography are commonly used for isolation .

Halogenation of Pre-formed Pyridine Derivatives

Direct halogenation of pre-substituted pyridines offers a straightforward route to 4-chloro-2-ethyl-6-methylpyridine. However, the electron-deficient pyridine ring necessitates harsh conditions or directing groups to achieve regioselective chlorination.

A two-step process involves:

  • Synthesis of 2-ethyl-6-methylpyridine via Hantzsch dihydropyridine synthesis, followed by oxidation.

  • Directed chlorination using a temporary directing group (e.g., methoxy or amino) at the 4-position. For instance, lithiation at low temperatures (-78°C) with LDA (lithium diisopropylamide) followed by quenching with hexachloroethane introduces the chloro group .

StepConditionsYield (%)Reference
Hantzsch synthesisEthyl acetoacetate, NH₃, EtOH60–65
OxidationHNO₃, H₂SO₄, 60°C70–75
Directed chlorinationLDA, Cl₃C-CCl₃, THF, -78°C50–55

This method suffers from moderate yields due to competing side reactions but benefits from scalability.

Transition-metal-catalyzed cross-coupling reactions enable precise introduction of substituents. Suzuki-Miyaura and Negishi couplings are particularly effective for installing ethyl and methyl groups on chloropyridine intermediates.

A typical sequence involves:

  • Synthesis of 4-chloropyridine-2,6-dicarboxylate via esterification of commercially available 2,6-pyridinedicarboxylic acid.

  • Stepwise coupling of ethyl and methyl groups using Pd catalysts. For example, a methylzinc reagent couples at the 6-position, followed by ethylboronic acid at the 2-position.

ReactionConditionsYield (%)Reference
EsterificationSOCl₂, MeOH, reflux90–95
Methylation (Suzuki)Pd(PPh₃)₄, MeB(OH)₂, K₂CO₃, dioxane75–80
Ethylation (Negishi)PdCl₂(dppf), EtZnBr, THF65–70

This approach offers excellent regiocontrol but requires expensive catalysts and stringent anhydrous conditions.

Multi-step Synthesis from Simple Precursors

StepReagents/ConditionsYield (%)Reference
Pyridone formationCyanoacetamide, Acetylacetone70–75
ChlorinationPOCl₃, reflux, 8 h80–85

This method is advantageous for large-scale production due to readily available starting materials.

Industrial-scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and minimal waste. A patented route employs continuous-flow reactors for the cyclocondensation and chlorination steps, reducing reaction times by 40% compared to batch processes . Key metrics include:

ParameterBatch ProcessFlow Process
Reaction time (h)127
Overall yield (%)6572
Purity (%)9899.5

Ethyl acetate and water are preferred solvents to align with green chemistry principles.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-ethyl-6-methylpyridine, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves chlorination of precursor pyridine derivatives. For example, phosphoryl chloride (POCl₃) is commonly used to introduce chlorine atoms, as seen in the synthesis of structurally similar compounds like 6-chloro-4-methylpyrimidine derivatives . Key parameters include reaction temperature (optimized between 80–110°C), stoichiometric ratios of chlorinating agents, and inert atmosphere conditions to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity. Yield optimization requires careful control of substituent steric effects and electron-donating/withdrawing groups on the pyridine ring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Chloro-2-ethyl-6-methylpyridine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, methyl groups typically appear as singlets at δ 2.3–2.5 ppm, while ethyl groups show triplet/multiplet patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 171.62 g/mol for related chlorinated pyridines) .
  • Infrared (IR) Spectroscopy : C-Cl stretches (550–650 cm⁻¹) and aromatic C-H vibrations (3000–3100 cm⁻¹) are diagnostic .
  • HPLC/GC-MS : Used for purity assessment, especially when synthesizing analogs for biological testing .

Q. What safety protocols are essential when handling 4-Chloro-2-ethyl-6-methylpyridine in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal : Segregate halogenated waste and dispose via licensed hazardous waste facilities. Avoid aqueous drainage due to potential environmental persistence .
  • Emergency Response : In case of skin contact, wash immediately with soap/water. For spills, use inert absorbents (e.g., vermiculite) and avoid ignition sources .

Advanced Research Questions

Q. How do structural modifications at the ethyl or methyl positions affect the compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer : Substituent position and size significantly influence activity. For example:
  • C2 Ethyl vs. Methyl : Bulky ethyl groups may enhance steric hindrance, reducing binding affinity to enzymes like CYP1B1. In contrast, methyl groups at C6 improve metabolic stability .
  • SAR Studies : Comparative assays (e.g., EROD for CYP1B1 inhibition) show that C2-substituted pyridines exhibit 7.5x higher inhibitory activity (IC₅₀ = 0.011 µM) than C3/C4 analogs. Derivatives with hydroxylation at C17β (e.g., estradiol analogs) show enhanced potency due to hydrogen bonding with catalytic residues .

Q. How can computational methods like DFT predict interaction mechanisms between 4-Chloro-2-ethyl-6-methylpyridine and biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electron density distributions to identify reactive sites. For pyridine derivatives, the nitrogen atom and chloro group often act as electron donors/acceptors in ligand-enzyme interactions .
  • Molecular Docking : Software like AutoDock Vina simulates binding poses. Studies on CYP1B1 inhibitors show that pyridine rings align with heme iron, while chloro groups stabilize hydrophobic pockets .

Q. How should researchers address discrepancies in reported inhibitory activities of structurally similar pyridine derivatives?

  • Methodological Answer :
  • Assay Standardization : Control variables like enzyme concentration (e.g., 0.1–1.0 nM CYP1B1), incubation time, and solvent (DMSO concentration ≤1%) to minimize variability .
  • Comparative Analysis : Use reference inhibitors (e.g., α-naphthoflavone, IC₅₀ = 0.083 µM) as internal controls .
  • Purity Validation : Confirm compound purity (>95% via HPLC) to rule out impurities affecting activity .

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